molecular formula C20H19BrN2O3 B5913757 N-(4-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide

N-(4-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide

Cat. No.: B5913757
M. Wt: 415.3 g/mol
InChI Key: SZYUHDSEIKACCP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and a carboxamide group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromobenzene derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst.

    Carboxamide Formation: The carboxamide group can be introduced through an amidation reaction using carboxylic acid derivatives and amine reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions to modify the quinoline core or the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted bromophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(4-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-3-carboxamide: A simpler derivative lacking the bromophenyl and hydroxy groups.

    4-Hydroxyquinoline: A derivative with only the hydroxy group attached to the quinoline core.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-bromophenyl)-4-hydroxy-1-(2-methylpropyl)-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3/c1-12(2)11-23-16-6-4-3-5-15(16)18(24)17(20(23)26)19(25)22-14-9-7-13(21)8-10-14/h3-10,12,24H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYUHDSEIKACCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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